molecular formula C15H22ClN B12746466 1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride CAS No. 82875-67-0

1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride

Cat. No.: B12746466
CAS No.: 82875-67-0
M. Wt: 251.79 g/mol
InChI Key: KROKBFPMLFVZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its hexahydro structure, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride typically involves multiple steps. The process begins with the preparation of the indacene core, followed by the introduction of the ethanamine group. Common reagents used in the synthesis include organic solvents, catalysts, and reducing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures consistency and efficiency in the production process. Quality control measures are implemented to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenemethanol: Shares a similar core structure but differs in functional groups and reactivity.

    Rosifoliol: Another compound with a related structure, used in different applications.

Uniqueness

1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride is unique due to its specific combination of functional groups and its hexahydro structure

Properties

CAS No.

82875-67-0

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C15H21N.ClH/c1-10(16)8-15-13-6-2-4-11(13)9-12-5-3-7-14(12)15;/h9-10H,2-8,16H2,1H3;1H

InChI Key

KROKBFPMLFVZEQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2CCCC2=CC3=C1CCC3)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.